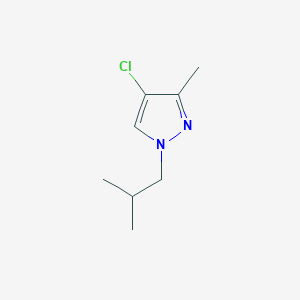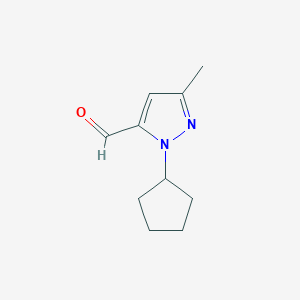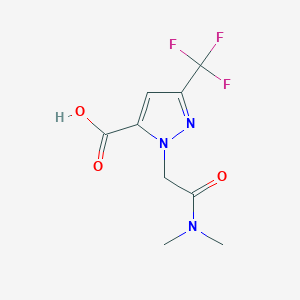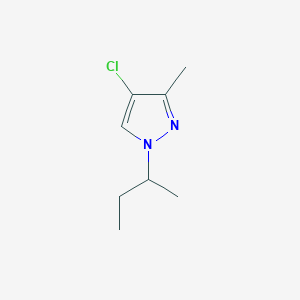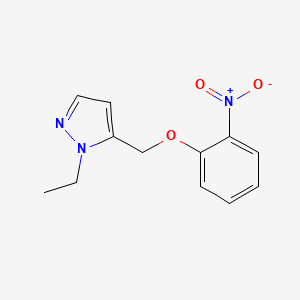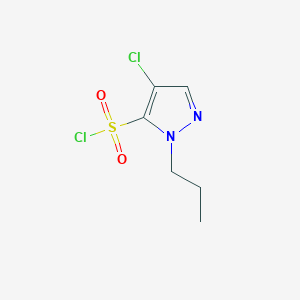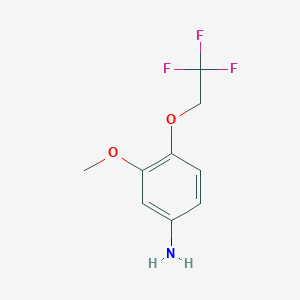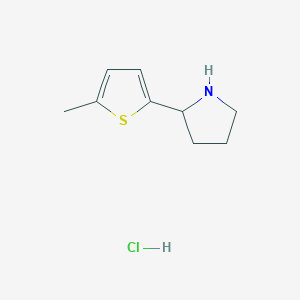
2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride
Overview
Description
“2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride” is a chemical compound that can be used as BACE2 inhibitors to treat diabetes . It is a derivative of pyrrolidine-2,5-dione and thiophene .
Synthesis Analysis
The synthesis of this compound involves the use of pyrrolidine-2,5-dione and thiophene rings . The pyrrolidine-2,5-dione ring is linked by two or three methylene carbon linkers with morpholine or 4-arylpiperazine fragment, which contains electron withdrawing fluorine and chlorine atoms or trifluoromethyl group .Molecular Structure Analysis
The molecular formula of “this compound” is C9H14ClNS . The average mass is 203.732 Da and the monoisotopic mass is 203.053543 Da .Chemical Reactions Analysis
The pyrrolidine ring in the structure of this compound allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride, focusing on six unique fields:
Anticonvulsant Activity
This compound has shown promising anticonvulsant properties. Research indicates that this compound can effectively reduce seizure activity in various animal models. It works by modulating voltage-gated sodium and calcium channels, which are crucial in the propagation of epileptic seizures . This makes it a potential candidate for developing new antiepileptic drugs.
Antinociceptive Effects
This compound also exhibits significant antinociceptive (pain-relieving) effects. Studies have demonstrated its ability to alleviate pain in animal models, suggesting its potential use in pain management therapies. The mechanism involves interaction with the TRPV1 receptor, which plays a key role in pain perception .
Neuroprotective Properties
This compound has been investigated for its neuroprotective effects. It can protect neurons from damage caused by oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes it a valuable compound for further research in neuroprotection and the development of treatments for neurodegenerative disorders.
Anti-inflammatory Activity
Research has shown that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases . This suggests its potential application in treating conditions such as arthritis and other inflammatory disorders.
Antioxidant Effects
This compound has demonstrated antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress . This property is particularly beneficial in preventing cellular damage and aging, and it could be explored for use in anti-aging and skin care products.
Potential in Cancer Therapy
Preliminary studies suggest that this compound may have anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation . This makes it a potential candidate for further research in cancer treatment, particularly in targeting specific types of cancer cells.
Cardioprotective Effects
There is evidence to suggest that this compound may have cardioprotective effects. It can help in reducing myocardial infarction (heart attack) size and improving cardiac function in animal models . This indicates its potential use in developing treatments for heart diseases.
Antimicrobial Activity
This compound has also shown antimicrobial properties against various bacterial and fungal strains . Its ability to inhibit the growth of pathogens makes it a potential candidate for developing new antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria.
These diverse applications highlight the potential of this compound in various fields of scientific research and medicine. Each of these areas warrants further investigation to fully understand and harness the benefits of this compound.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds
Mechanism of Action
Target of Action
Similar compounds have been shown to have antinociceptive and anticonvulsant effects , suggesting that they may interact with pain and seizure pathways.
Mode of Action
It is suggested that similar compounds may interact with voltage-gated sodium and calcium channels, as well as the gaba transporter .
Biochemical Pathways
Given its potential antinociceptive and anticonvulsant effects, it may influence pathways related to pain perception and seizure activity .
Result of Action
Similar compounds have been shown to have antinociceptive and anticonvulsant effects , suggesting that they may reduce pain perception and seizure activity.
Safety and Hazards
While specific safety and hazard information for “2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride” is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Future Directions
The compound has shown promise in the treatment of epilepsy and pain . Future research could focus on further exploring its anticonvulsant and antinociceptive properties, and investigating its potential in treating other conditions. The design of new molecules could also benefit from the versatility of the pyrrolidine ring .
properties
IUPAC Name |
2-(5-methylthiophen-2-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-7-4-5-9(11-7)8-3-2-6-10-8;/h4-5,8,10H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGHVXZOBPPSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256482-77-5 | |
| Record name | Pyrrolidine, 2-(5-methyl-2-thienyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256482-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-methylthiophen-2-yl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-(4-chlorobenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3046454.png)
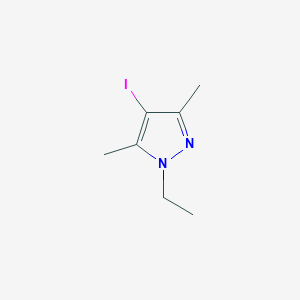
![Ethyl 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanoate](/img/structure/B3046457.png)
